(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride is an organic compound with a complex structure It is characterized by the presence of a tetralin core substituted with four methyl groups and an amine group, which is further converted to its hydrochloride salt
Mechanism of Action
Target of Action
Similar compounds have been found to have affinity forretinoic acid receptors (RAR) α, β, and γ , which are nuclear transcription factors.
Mode of Action
Compounds with similar structures have been found to produce ligand-activated transcription of genes that possess retinoic acid responsive elements . This suggests that (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride may interact with its targets to modulate gene expression.
Biochemical Pathways
Compounds that target retinoic acid receptors are known to play a crucial role in the metabolism of plants and living organisms . They are involved in various biochemical pathways, including those related to organic, bioorganic, coordination, and polymer chemistry .
Pharmacokinetics
For instance, a similar compound, TTNPB, is soluble in CHCL3/MeOH (1/1) at 9.80 - 10.20 mg/ml, and also soluble at 10 mM in ethanol and at 25 mM in DMSO .
Result of Action
Compounds that act as retinoic acid receptor agonists are known to inhibit free radical processes and can act as photoactive components of initiating systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride typically involves multiple steps. One common method starts with the alkylation of tetralin derivatives. For instance, the tetralin core can be alkylated using tert-butyl chloride in the presence of a Lewis acid like aluminum chloride to introduce the methyl groups . The resulting intermediate is then subjected to amination reactions to introduce the methanamine group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the amine group to other functional groups like alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetralone derivatives, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins
Comparison with Similar Compounds
Similar Compounds
(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl derivatives: These compounds share the tetralin core but differ in the functional groups attached.
Tetralone derivatives: These compounds are similar in structure but contain a ketone group instead of an amine.
Tetralin-based amines: These compounds have similar amine groups but may differ in the substitution pattern on the tetralin ring.
Uniqueness
The uniqueness of (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride lies in its specific substitution pattern and the presence of the methanamine group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14;/h5-6,9H,7-8,10,16H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWHDUNZHKRZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)CN)(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.